Antimony(III) iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Decomposes in water with precipitation of oxyiodide

Soluble in ethanol, acetone; insoluble in carbon tetrachloride

Souble in alcohol; acetone; carbon disulfide, hydrochloric acid, solution of potassium iodide; insoluble in carbon tetrachloride

Canonical SMILES

Optoelectronics

One promising area of research for SbI3 is in optoelectronics, the field that deals with the interaction of light and electronic materials. Here's why it's interesting:

- Photosensitivity: Antimony triiodide exhibits photosensitivity, meaning it conducts electricity when exposed to light []. This property makes it a potential candidate for photodetector devices. Research is ongoing to develop thin films of SbI3 for use in these devices [].

- Semiconductor potential: SbI3 shows semiconducting behavior, a crucial property for many optoelectronic devices like solar cells. Researchers are exploring ways to utilize SbI3 in the development of next-generation solar cells due to its suitable bandgap.

Chemical Research

Beyond optoelectronics, SbI3 finds applications as a reagent or catalyst in various organic transformations:

SbI3 is the only well-characterized binary iodide of antimony []. It exists naturally in the rare mineral iodstibianite []. This compound holds significance in various research areas, including:

- Solid-state physics: SbI3 exhibits interesting phase transitions and photoconductivity properties, making it a potential candidate for optoelectronic devices [].

- Material science: Research explores its use in developing phase-change memory materials due to its reversible structural transformations.

Molecular Structure Analysis

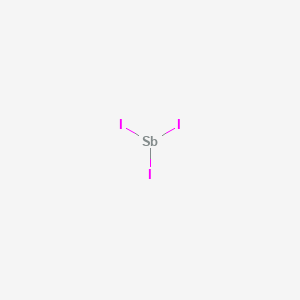

The structure of SbI3 depends on its phase. In the gaseous state, SbI3 adopts a pyramidal molecular structure with three iodine atoms bonded to a central antimony atom, following VSEPR theory []. However, the solid-state structure is more complex. Here, the antimony atom is surrounded by an octahedron of six iodide ligands, with three being closer and the remaining three slightly farther []. This distorted octahedral arrangement is attributed to the influence of the lone pair electrons on the antimony atom [].

Chemical Reactions Analysis

Several chemical reactions involving SbI3 are relevant to scientific research:

Synthesis

SbI3 can be synthesized by reacting elemental antimony with iodine:

2 Sb (s) + 3 I2 (g) → 2 SbI3 (s) ΔH < 0 (exothermic)Decomposition

SbI3 decomposes upon exposure to light:

2 SbI3 (s) + light → 2 SbI (g) + I2 (g)Other Reactions

SbI3 acts as a Lewis acid, accepting electron pairs from Lewis bases.

These reactions highlight the diverse chemical behavior of SbI3.

Physical And Chemical Properties Analysis

- Reaction with Iodine: Antimony reacts with elemental iodine to produce antimony(III) iodide:

- Reaction with Hydroiodic Acid: Antimony trioxide can react with hydroiodic acid to yield antimony(III) iodide:

- Thermal Decomposition: Antimony(III) iodide may also decompose under certain conditions, releasing iodine gas and forming antimony:

These reactions highlight its reactivity with halogens and acids, as well as its stability under specific conditions.

Antimony(III) iodide can be synthesized using several methods:

- Direct Reaction: The most straightforward method involves heating a mixture of pure antimony and iodine in a controlled environment:

- Using Solvents: The compound can also be prepared by reacting antimony trioxide with hydroiodic acid in an organic solvent such as benzene or tetrachloroethane .

These methods emphasize the importance of purity in reactants and controlled conditions to achieve high yields of antimony(III) iodide.

Antimony(III) iodide has several applications:

- Dopant in Thermoelectric Materials: It is used as a dopant to enhance the thermoelectric properties of materials .

- Photovoltaics: Due to its semiconducting properties, it has potential applications in solar energy conversion technologies.

- Chemical Synthesis: It serves as a reagent in various organic synthesis reactions, particularly in forming complex compounds with amines .

Studies have explored the interactions of antimony(III) iodide with various chemical species. Notably, its reactions with amine hydriodides have led to the formation of complex compounds, which are valuable in synthetic organic chemistry. These interactions often require careful control of stoichiometry and reaction conditions to yield desired products .

Antimony(III) iodide shares similarities with other halides of antimony and related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Oxidation State | Unique Features |

|---|---|---|---|

| Antimony(III) iodide | SbI | +3 | Only binary iodide of antimony; octahedral structure |

| Antimony(III) chloride | SbCl | +3 | White solid; reacts vigorously with water |

| Antimony(III) bromide | SbBr | +3 | Similar structure to SbI; less studied |

| Bismuth(III) iodide | BiI | +3 | All Bi—I distances equal; different metal |

Antimony(III) iodide's unique ruby-red color and specific structural characteristics set it apart from other similar compounds, making it an interesting subject for further research in both chemistry and materials science .

Antimony(III) iodide is systematically named triiodostibane, reflecting its composition of one antimony atom bonded to three iodine atoms. Its molecular formula, SbI₃, corresponds to a molar mass of 502.47 g/mol. The compound’s IUPAC name emphasizes its +3 oxidation state, consistent with antimony’s common valency in halide compounds.

Structural and Physical Properties

SbI₃ exhibits distinct structural characteristics depending on its phase:

- Gaseous state: Adopts a trigonal pyramidal geometry, as predicted by VSEPR theory, with bond angles of approximately 90°.

- Solid state: Forms an octahedral coordination sphere, where three iodine ligands occupy closer positions (2.68 Å) and three reside at longer distances (3.38 Å).

Key physical properties include:

| Property | Value | Source Citations |

|---|---|---|

| Melting point | 170°C | |

| Boiling point | 401°C | |

| Density | 4.92 g/cm³ | |

| Solubility | Slightly soluble in acetone, ethanol | |

| Crystal system | Trigonal (solid state) |

The compound’s SMILES notation (Sb(I)I) and InChIKey (KWQLUUQBTAXYCB-UHFFFAOYSA-K) further delineate its atomic connectivity.

Historical Context and Discovery

Antimony compounds have been utilized since antiquity, with stibnite (Sb₂S₃) employed in Egyptian cosmetics and medieval alchemy. However, SbI₃’s isolation as a pure compound emerged later, facilitated by advancements in halogen chemistry. Early syntheses involved direct reactions between antimony and iodine, as documented in 19th-century metallurgical texts.

A pivotal development occurred in the 20th century, when SbI₃ gained prominence in materials science. For example, its role as a dopant in bismuth telluride (Bi₂Te₃) thermoelectrics was first reported in 2000, enhancing thermoelectric efficiency by modulating carrier concentration. This application underscored SbI₃’s potential in energy conversion technologies.

Role in Inorganic and Materials Chemistry

Lewis Acidity and Reactivity

SbI₃ functions as a Lewis acid, capable of accepting electron pairs in non-aqueous solvents. This property enables its participation in acid-base reactions, such as adduct formation with Lewis bases like pyridine. For instance:

$$

\text{SbI}3 + 3\text{C}5\text{H}5\text{N} \rightarrow [\text{SbI}3(\text{C}5\text{H}5\text{N})_3]

$$

Such reactivity is exploited in synthesizing coordination complexes for catalytic applications.

Semiconductor and Optoelectronic Applications

SbI₃’s narrow bandgap (~1.8 eV) and high carrier mobility make it suitable for thin-film semiconductors. Recent studies highlight its use in:

- Photovoltaic cells: As a precursor for antimony chalcogenide layers, achieving photon absorption efficiencies up to 10%.

- Nonlinear optical materials: Crystals like SbI₃·3S₈ exhibit second-harmonic generation (SHG) responses, critical for laser frequency doubling.

Thermoelectric Materials

Doping Bi₂Te₂.₈₅Se₀.₁₅ with 0.1 wt% SbI₃ enhances its thermoelectric figure of merit (ZT) from 2.35×10⁻³/K to 2.62×10⁻³/K, attributed to optimized carrier concentration and reduced lattice thermal conductivity.

Synthesis of Advanced Materials

SbI₃ serves as a precursor for:

Crystalline Structure and Phase-Dependent Variations

The structural characteristics of antimony(III) iodide demonstrate significant phase-dependent variations that fundamentally alter the coordination environment of the antimony center [1] [7]. These variations represent a classic example of how molecular geometry adapts to different environmental conditions, with implications for the compound's chemical reactivity and physical properties.

Trigonal Symmetry in Solid-State Configuration

In the solid state, antimony(III) iodide adopts a trigonal crystal system with space group R-3 (No. 148) [6] [7] [31]. The crystallographic parameters reveal lattice constants of a = b = 7.48 Å and c = 20.9 Å, with angles α = β = 90° and γ = 120°, resulting in a unit cell volume of 1012.7 ų [31]. The structure contains two formula units per unit cell, with antimony atoms occupying 6c positions and iodine atoms positioned at 18f Wyckoff sites [6] [7].

The trigonal symmetry manifests through the arrangement of antimony centers within distorted octahedral coordination environments [1] [7]. Each antimony atom is surrounded by six iodide ligands arranged in an octahedral geometry, though with significant distortion from ideal octahedral symmetry [1] [24]. The solid-state structure features antimony centers that deviate from the molecular pyramidal geometry observed in the gas phase, adopting instead a coordination number of six [1] [7].

The crystalline lattice exhibits a density of 4.92 g/cm³ at 25°C, reflecting the close packing of the heavy iodide anions around the antimony centers [2] [33]. The melting point ranges from 168-170°C, indicating moderate thermal stability of the crystalline lattice [5] [33]. The trigonal crystal structure contributes to the compound's characteristic ruby-red appearance and optical properties [9] [14].

Molecular Geometry in Gaseous Phase

The gaseous phase of antimony(III) iodide presents a dramatically different structural arrangement compared to the solid state [1] [18]. In the gas phase, SbI₃ adopts a molecular pyramidal geometry with C₃ symmetry, consistent with predictions from valence shell electron pair repulsion theory [1] [18] [19]. This pyramidal structure results from the presence of a stereochemically active lone pair of electrons on the antimony center.

Precise structural parameters have been determined through combined electron diffraction and vibrational spectroscopic studies [18]. The Sb-I bond length in the gas phase measures 2.721 ± 0.005 Å, while the I-Sb-I bond angle is 99.0 ± 0.3° [18]. These parameters indicate a compressed pyramidal geometry relative to tetrahedral angles, reflecting the influence of the lone pair on molecular geometry.

The vibrational spectroscopic analysis reveals three observable normal modes of vibration: ν₂ = 74.4 cm⁻¹, ν₃ = 193.6 cm⁻¹, and ν₄ = 54.6 cm⁻¹ [18]. These vibrational frequencies provide insight into the bonding strength and molecular dynamics in the gaseous state. The pyramidal molecular structure exhibits significant dipole moment properties, with a measured value of 1.58 Debye [14].

Bonding Analysis: Sb–I Interactions and Coordination Chemistry

The bonding characteristics of antimony(III) iodide demonstrate complex interactions that vary significantly between phases and coordination environments [1] [7] [24]. The antimony-iodine interactions represent a combination of covalent and ionic character, with the precise nature dependent on the local coordination geometry and electronic environment.

In the solid state, the antimony center exhibits distorted octahedral coordination with six iodide ligands at varying distances [1] [7]. The Materials Project database indicates that Sb³⁺ is bonded to six equivalent I⁻ atoms, forming edge-sharing SbI₆ octahedra [7]. The bond distances fall into two distinct categories: three shorter Sb-I bonds at 3.03 Å and three longer Sb-I bonds at 3.09 Å [7]. This distortion from ideal octahedral geometry reflects the influence of the stereochemically active lone pair on antimony.

The iodide ligands in the solid state adopt an L-shaped geometry, with each I⁻ ion bonded to two equivalent Sb³⁺ atoms [7]. This bridging arrangement contributes to the extended three-dimensional network structure observed in the crystalline phase. The variation in bond lengths suggests different degrees of covalent character within the coordination sphere, with shorter bonds exhibiting greater covalent character.

Recent studies on antimony(III) iodide complexes reveal the presence of additional weak interactions beyond the primary coordination sphere [8] [24]. Analysis of electrostatic potentials and orbital interactions indicates the formation of pnictogen bonds, where antimony centers can form additional Sb···I contacts shorter than the sum of van der Waals radii [8]. These secondary interactions adopt nearly linear I-Sb···I arrangements with angles close to 180°, representing the first reported examples of triple pnictogen bonding in SbI₃ systems [8].

The electronic structure analysis reveals that antimony s orbitals remain stereochemically inactive in coordination complexes, with bonding primarily involving antimony p orbitals interacting with iodine s and p orbitals [24]. The bridging halide atoms retain largely unhybridized character, maintaining greater than 70% s character and greater than 90% p character [24]. This electronic configuration contributes to the compound's unique bonding properties and reactivity patterns.

Layered 2D Architecture and van der Waals Interactions

Antimony(III) iodide exhibits a distinctive layered two-dimensional architecture that fundamentally influences its physical and chemical properties [6] [7]. The crystal structure consists of three SbI₃ sheets oriented in the (0, 0, 1) direction, creating a layered arrangement with significant implications for cleavage properties and anisotropic behavior [7].

The layered structure features three-layered stacks with the sequence I-Sb-I, where antimony atoms occupy positions between iodine layers [6]. The interlayer interactions are dominated by weak van der Waals forces, resulting in relatively easy cleavage planes perpendicular to the c-axis [6]. This structural arrangement classifies antimony(III) iodide as a layered semiconductor with distinct optical anisotropy properties [6].

The van der Waals interactions between layers play a crucial role in determining the compound's mechanical and thermal properties [6]. The weakness of these interlayer forces contributes to the compound's tendency toward sublimation, which becomes noticeable at temperatures as low as 100°C [14]. The layered architecture also influences the compound's electrical properties, contributing to its high resistivity and wide band gap characteristics [6].

The two-dimensional nature of the structure has significant implications for potential applications in materials science [6]. The layered arrangement facilitates easy exfoliation and potential formation of thin films, similar to other layered materials like graphite and transition metal dichalcogenides. The van der Waals interactions provide sufficient interlayer cohesion while allowing for mechanical separation of individual layers under appropriate conditions.

Studies of the elastic properties reveal that the layered structure exhibits significant anisotropy, with calculated anisotropy factors indicating stronger directional dependence in mechanical properties [6]. The Debye temperature has been calculated at 197 K for the trigonal phase, reflecting the influence of the layered structure on phonon properties and thermal behavior [6].

Structural Data Summary

| Property | Value | Phase/Condition |

|---|---|---|

| Molecular formula | SbI₃ | All phases |

| Molecular weight (g/mol) | 502.473 | Standard conditions |

| Crystal system | Trigonal | Solid state |

| Space group | R-3 (No. 148) | Solid state |

| Lattice parameters | a = b = 7.48 Å, c = 20.9 Å | Room temperature |

| Cell volume (ų) | 1012.7 | Room temperature |

| Density (g/cm³) | 4.92 | 25°C |

| Gas phase Sb-I bond length (Å) | 2.721 ± 0.005 | Gas phase |

| Gas phase I-Sb-I angle (°) | 99.0 ± 0.3 | Gas phase |

| Solid state Sb-I distances (Å) | 3.03 (short), 3.09 (long) | Solid state |

| Coordination geometry | Octahedral (distorted) | Solid state |

| Coordination number | 6 | Solid state |

The direct combination of antimony and iodine represents the most fundamental approach for synthesizing antimony(III) iodide. This method follows the stoichiometric reaction:

2Sb + 3I₂ → 2SbI₃

Basic Direct Combination

The simplest form of this synthesis involves mixing finely powdered antimony with crystalline iodine in stoichiometric proportions [1] [2]. However, this reaction is characterized by its highly exothermic nature and tendency to proceed violently, making it challenging to control [1]. The reaction generates significant heat and vapors, requiring careful temperature management to prevent explosive conditions [2].

Controlled Addition Methods

To mitigate the violent nature of the direct reaction, several controlled addition techniques have been developed. The most effective approach involves the gradual addition of excess finely divided antimony to iodine maintained at gentle heat [3]. This method allows for better temperature control and reduces the risk of explosive reactions.

Another refined technique utilizes the addition of iodine to a boiling suspension of antimony powder in benzene [1]. This method provides excellent control over the reaction kinetics, with the antimony(III) iodide crystallizing directly from the reaction mixture as ruby-red crystals. The yield typically achieves approximately 80% efficiency, and the product quality is notably superior to that obtained from uncontrolled direct combination [1].

Solvent-Mediated Synthesis

The use of organic solvents significantly improves the controllability and product quality of the direct elemental reaction. Toluene has been successfully employed as a reaction medium, where antimony is suspended in the solvent while an iodine solution in toluene is slowly added dropwise [4]. This approach allows for controlled heat dissipation and produces well-formed crystalline products.

Carbon disulfide has also been utilized as a solvent system, particularly effective for subsequent purification steps [2]. The reaction proceeds under more controlled conditions when conducted in this medium, although special precautions are required due to the solvent's properties.

Sealed Tube Methods

For high-purity applications, sealed glass tube methods have been developed [5]. This approach involves careful calculation and weighing of antimony and iodine according to stoichiometric requirements, followed by sealing in evacuated glass tubes. The reaction is then carried out under controlled atmospheric conditions, typically at temperatures ranging from 200-300°C, producing high-purity antimony(III) iodide with excellent yields [5].

Solution-Phase Synthesis via Antimony Trioxide and Hydroiodic Acid

The reaction between antimony trioxide and hydroiodic acid provides an alternative synthetic route that offers excellent control over reaction conditions and product purity. This method follows the fundamental reaction:

Sb₂O₃ + 6HI → 2SbI₃ + 3H₂O

Reaction Mechanism and Conditions

This synthesis approach involves the dissolution of antimony trioxide in concentrated hydroiodic acid solution [6] [7]. The reaction proceeds readily at moderate temperatures, typically between 25-90°C, making it more manageable than the direct elemental combination [8] [9]. The aqueous acidic medium provides excellent solubility for the reactants while allowing controlled precipitation of the antimony(III) iodide product [8] [6].

Process Optimization

The reaction kinetics can be optimized by controlling several key parameters. Temperature elevation accelerates the dissolution of antimony trioxide and enhances the overall reaction rate [9]. Reaction times typically range from 1-24 hours, depending on the specific conditions employed and the desired level of completion [8] [9].

The concentration of hydroiodic acid plays a crucial role in both reaction rate and product quality. Higher acid concentrations facilitate faster dissolution of the antimony trioxide but may also lead to side reactions or product degradation if not carefully controlled [9]. The optimal hydroiodic acid concentration should provide sufficient driving force for the reaction while maintaining product stability.

Product Formation and Recovery

The antimony(III) iodide product typically precipitates directly from the reaction solution as the reaction proceeds [6] [7]. This direct precipitation offers advantages in terms of product isolation and purification. The crystalline nature of the precipitated product often exhibits good purity, requiring minimal additional purification steps.

Recovery of the product involves filtration of the precipitated antimony(III) iodide followed by washing with appropriate solvents to remove residual hydroiodic acid and any impurities [6]. The high yields typically achieved (>90%) make this method particularly attractive for laboratory and small-scale production applications [6] [7].

Advantages and Limitations

This synthetic approach offers several distinct advantages over direct elemental combination. The reaction conditions are significantly more controlled and safer, eliminating the risk of violent exothermic reactions [8] [6]. The aqueous medium allows for better heat dissipation and temperature control throughout the synthesis process.

However, the method also presents certain limitations. The requirement for pure hydroiodic acid can increase costs and handling complexity [9] [6]. Additionally, the corrosive nature of hydroiodic acid necessitates specialized equipment and safety protocols. The aqueous environment may also introduce moisture-related considerations for applications requiring anhydrous antimony(III) iodide.

Vapor-Phase Deposition Techniques

Vapor-phase deposition methods offer unique advantages for producing high-quality antimony(III) iodide with controlled morphology and purity. These techniques encompass several distinct approaches, each with specific applications and advantages.

Chemical Vapor Deposition (CVD)

Chemical vapor deposition represents a sophisticated approach for antimony(III) iodide synthesis, particularly valuable for producing specialized morphologies and high-purity materials [10] [11] [12]. The CVD process typically involves elevated temperatures, with the main furnace operating at approximately 650°C while precursor materials are maintained at lower temperatures (100-200°C) to control vapor generation [12].

The CVD setup consists of a high-temperature furnace with precise temperature control, a quartz reaction tube, and an inert carrier gas system, typically argon [12]. Starting materials, including elemental antimony, sulfur, and iodine, are strategically positioned within the system to control their vaporization and transport to the reaction zone [12].

Product formation in CVD systems often results in needle-shaped crystals that accumulate vertically on the walls of the reaction chamber in the lower temperature zones [12]. While the yield of this method can be relatively modest (approximately 29.25%), the quality and unique morphology of the produced crystals make it valuable for specialized research applications [12].

Physical Vapor Deposition (PVD)

Physical vapor deposition techniques employ high vacuum conditions (typically 10⁻⁶ Torr) and moderate temperatures (400-600°C) to produce antimony(III) iodide thin films [10] [13]. This approach is particularly valuable for applications requiring uniform thin film coatings on various substrate materials.

The PVD process involves the physical evaporation or sublimation of antimony(III) iodide source material, with subsequent condensation onto target substrates. The high vacuum environment ensures minimal contamination and allows for precise control over film thickness and uniformity [13].

Thermal Evaporation Methods

Thermal evaporation represents a simpler vapor-phase approach, typically operating under moderate vacuum conditions (10⁻³ Torr) and temperatures ranging from 250-400°C [13] [3]. This method is particularly effective for material purification and the preparation of high-purity antimony(III) iodide samples.

The process involves heating antimony(III) iodide source material to its sublimation point, allowing vapors to condense on a cold finger or designated collection surface [3]. The temperature control is critical, as antimony(III) iodide begins to show noticeable sublimation tendencies at temperatures as low as 100°C [14].

Vapor Transport with Carrier Gas

Controlled vapor transport utilizing carrier gases offers enhanced control over the deposition process [10] [15]. This technique typically operates at temperatures between 300-500°C with carefully controlled gas flow rates to transport vaporized material to the deposition zone.

The carrier gas, often an inert gas such as argon or nitrogen, serves multiple functions: it prevents oxidation of the antimony(III) iodide vapors, facilitates controlled transport to the deposition zone, and helps maintain uniform conditions throughout the reaction chamber [15]. The gas flow rate significantly influences the transport kinetics and final product morphology.

Applications and Considerations

Vapor-phase deposition techniques find particular application in research settings where specific morphologies or high-purity materials are required [10] [11]. The ability to control crystal orientation, size, and purity makes these methods valuable for fundamental studies and specialized applications.

However, these techniques also present certain limitations. Equipment requirements are typically more complex and expensive compared to solution-based methods. Additionally, the yields are often lower, making these approaches less suitable for large-scale production applications [12].

Ultrasonic-Assisted Liquid-Phase Crystal Growth

Ultrasonic-assisted synthesis represents an emerging and promising approach for antimony(III) iodide preparation, offering unique advantages in terms of reaction kinetics, crystal quality, and morphological control. This technique harnesses the effects of acoustic cavitation to enhance mass transfer and nucleation processes.

Fundamental Principles

Ultrasonic irradiation induces acoustic cavitation in liquid media, creating localized regions of extreme temperature and pressure that dramatically enhance chemical reaction rates [16] [17]. The cavitation bubbles formed during ultrasonic treatment collapse violently, generating intense local conditions that facilitate rapid mixing and mass transfer [16].

For antimony(III) iodide synthesis, ultrasonic frequencies typically range from 28-35 kHz, with power densities of 0.37-2.6 W/cm² [18] [16] [19]. These conditions provide optimal cavitation effects while avoiding excessive heating that could lead to product degradation or unwanted side reactions.

Reaction Conditions and Parameters

The ultrasonic-assisted synthesis typically employs organic solvents such as ethanol or methanol as the reaction medium [18] [19] [20]. These solvents provide appropriate acoustic properties for effective cavitation while also serving as suitable media for the dissolution and crystallization of antimony compounds.

Reaction temperatures are generally maintained at moderate levels, typically around 323 K (50°C), which represents a balance between enhanced reaction kinetics and prevention of thermal degradation [18] [19]. The reaction time is significantly reduced compared to conventional methods, with typical synthesis periods of 3 hours producing high-quality products [18] [19] [17].

Starting Material Configurations

Various starting material combinations have been successfully employed in ultrasonic synthesis. The most direct approach utilizes elemental antimony, sulfur, and iodine as starting materials [18] [19]. Alternative approaches employ antimony compounds such as antimony trichloride or antimony trioxide as precursors, which can react with iodine-containing compounds under ultrasonic conditions [19].

The particle size and dispersion of starting materials significantly influence the reaction efficiency under ultrasonic conditions. Finely divided materials provide larger surface areas for reaction and respond more effectively to the enhanced mass transfer induced by cavitation [17] [21].

Product Characteristics and Quality

Ultrasonic synthesis typically produces nanocrystalline antimony(III) iodide with excellent phase purity and controlled morphology [18] [19] [20]. The intense mixing and nucleation conditions created by cavitation result in more uniform crystal size distributions compared to conventional synthesis methods.

The crystal sizes achieved through ultrasonic synthesis typically range from nanoscale to microscale dimensions, depending on the specific reaction conditions employed [18] [19]. This size control capability makes ultrasonic synthesis particularly valuable for applications requiring specific crystal size distributions or nanostructured materials.

Process Advantages and Applications

Ultrasonic-assisted synthesis offers several distinct advantages over conventional methods. The enhanced mass transfer significantly reduces reaction times, often by an order of magnitude compared to traditional approaches [16] [17] [21]. The improved mixing also leads to more uniform reaction conditions and better product reproducibility.

The method has found particular application in the preparation of specialized materials, such as antimony-containing compounds within carbon nanotubes [18] [19]. The unique conditions created by ultrasonic irradiation facilitate the formation of these confined structures, which would be difficult to achieve through conventional synthesis routes.

Equipment and Scale Considerations

Ultrasonic synthesis requires specialized equipment including ultrasonic generators, appropriate transducers, and reaction vessels designed to withstand the conditions created by cavitation [16]. The equipment must be capable of providing consistent ultrasonic power while maintaining temperature control throughout the reaction period.

The scalability of ultrasonic synthesis presents both opportunities and challenges. While the method is excellent for laboratory-scale preparation and research applications, scaling to industrial levels requires careful consideration of power distribution, heat management, and equipment design [17] [21].

Process Optimization and Control

Optimization of ultrasonic synthesis involves careful control of multiple parameters including frequency, power density, temperature, reaction time, and solvent selection [16] [17]. The ultrasonic frequency significantly affects the cavitation characteristics, with different frequencies producing distinct bubble size distributions and collapse intensities [16].

The power density must be optimized to provide sufficient cavitation energy while avoiding excessive heating or equipment damage [17]. Temperature control throughout the reaction is crucial, as the local heating effects of cavitation can lead to hot spots that may affect product quality if not properly managed.

Color/Form

Red rhombic crystals

Red-to-yellow crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Methods of Manufacturing

Prepared by the interaction of antimony and iodine in boiling benzene or tetrachloroethane.

General Manufacturing Information

Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/